1-Methylquinolinium

Organic Synthesis Steric Activation Nucleophilic Addition

Procure 1-methylquinolinium salts (iodide or chloride) as a permanently cationic scaffold where the 1-methyl group is critical for three structure-specific applications: (i) photochemical electron transfer efficiency that cannot be replicated by longer-chain or aryl N-substituents; (ii) sterically driven C2-activation when paired with bulky 8-substituents, enabling regioselective nucleophilic addition unattainable with N-ethyl or N-benzyl analogs; (iii) baseline anion sensing with 6-methoxy derivatives. Essential starting material for styryl quinolinium antimicrobials (MIC 2.4–37.5 μg/mL vs Gram-positive) and water-soluble 365-nm photolysis probes. Verify salt form before ordering.

Molecular Formula C10H10N+
Molecular Weight 144.19 g/mol
CAS No. 21979-19-1
Cat. No. B1204318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylquinolinium
CAS21979-19-1
Synonyms1-methylquinolinium
1-methylquinolinium bromide
1-methylquinolinium chloride
1-methylquinolinium hydroxide
1-methylquinolinium iodide
1-methylquinolinium mesylate
1-methylquinolinium monopicrate
1-methylquinolinium pentaiodide
1-methylquinolinium perchlorate
1-methylquinolinium tetrafluoroborate (1-)
1-methylquinolinium triiodide
Molecular FormulaC10H10N+
Molecular Weight144.19 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC2=CC=CC=C21
InChIInChI=1S/C10H10N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3/q+1
InChIKeyRTQPKEOYPPMVGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylquinolinium (CAS 21979-19-1): Core Chemical Identity and Baseline Physicochemical Properties


1-Methylquinolinium (CAS 21979-19-1), systematic name 1-methylquinolin-1-ium, is a quaternary ammonium heteroaromatic cation with molecular formula C₁₀H₁₀N⁺ and molecular weight 144.19 g/mol [1]. This compound is formally derived from quinoline via N-methylation at the heterocyclic nitrogen, converting the parent neutral base into a permanently cationic species . Key computed physicochemical parameters include an XLogP3 of 3, zero hydrogen bond donors, zero hydrogen bond acceptors, and zero rotatable bonds, establishing a rigid, lipophilic aromatic cation scaffold [1]. The compound exists commercially in multiple salt forms including iodide (CAS 3947-76-0), chloride (CAS 2525-21-5), and tetrafluoroborate [2][3]. As a quaternary quinolinium salt, it serves as a foundational building block for diverse functional derivatives employed in photochemistry, fluorescence sensing, antimicrobial research, and organic synthesis [4][5].

Why Generic Substitution of 1-Methylquinolinium with Other Quinolinium or Quaternary Ammonium Salts Fails: Critical Differentiation Factors


1-Methylquinolinium is not functionally interchangeable with other quinolinium derivatives or quaternary ammonium salts due to structure-specific constraints governing three distinct application domains. First, in photochemical electron transfer systems, the reduction potential and excited-state behavior of quinolinium acceptors are exquisitely sensitive to the N-alkyl substituent, with methyl versus longer-chain or aryl-substituted analogs exhibiting markedly different PET (photoinduced electron transfer) efficiencies [1]. Second, in sterically controlled reactivity—specifically nucleophilic addition at the C2 position of the quinolinium ring—the 1-methyl group creates a steric environment fundamentally distinct from 1-ethyl, 1-benzyl, or 1-phenyl analogs, with substitution at the 8-position further amplifying these differences via non-electronic steric activation [2]. Third, in fluorescence sensing applications, the 6-methoxy derivative of 1-methylquinolinium demonstrates anion-induced quenching that is specific to this substitution pattern and cannot be replicated by alternative N-alkylation strategies [3]. Collectively, these factors preclude simple analog substitution and necessitate compound-specific procurement based on validated performance data in the intended experimental context.

1-Methylquinolinium: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Steric Activation: 8-Substituted 1-Methylquinolinium Exhibits Nucleophilic Addition Reactivity Orders of Magnitude Higher Than Unsubstituted or 8-H Analogues

In a systematic study of steric activation in 1-methylquinolinium salt systems, the introduction of a bulky 8-substituent (tert-butyl) on the 1-methylquinolinium scaffold produced a marked increase in reactivity toward nucleophilic addition at the C2 position compared to the unsubstituted 1-methylquinolinium baseline. The activation arises from steric repulsion between the 1-methyl and 8-substituent, which distorts the quinoline framework, induces loss of coplanarity and dearomatization, and thereby enhances susceptibility to nucleophilic attack at the 2-position [1]. This activation is purely steric (non-electronic) in origin, meaning that electronic-effect modulation via alternative N-alkylation cannot replicate this reactivity profile [1]. For researchers seeking to exploit sterically driven dearomatization for C2-functionalization of quinolinium scaffolds, the 1-methyl parent framework is an essential prerequisite—the effect is predicated on the specific steric interplay between the N-methyl and C8 substituents, and N-ethyl or N-benzyl analogs would exhibit different steric profiles and consequently different reactivity [1].

Organic Synthesis Steric Activation Nucleophilic Addition Quinolinium Reactivity

Fluorescence Sensing: 6-Methoxy-1-methylquinolinium Exhibits Structure-Specific Anion Quenching That Is Orders of Magnitude Less Sensitive Than Its Tripodal Derivative

The fluorometric response of 6-methoxy-1-methylquinolinium (ligand 1) to anions was directly compared with its tripodal derivative ligand 2 (three 6-methoxy-1-methylquinolinium fragments appended to a mesityl platform) in acetonitrile [1]. Ligand 2 exhibited an anion-induced quenching efficiency that was 'orders of magnitude more sensitive' than that of the monomeric 6-methoxy-1-methylquinolinium unit [1]. The quenching efficiency for ligand 2 decreased along the anion series Br⁻ >> I⁻ > NCS⁻ >> Cl⁻ > NO₃⁻ > HSO₄⁻ [1]. This head-to-head comparison establishes that the monomeric 6-methoxy-1-methylquinolinium has measurable but relatively weak fluorometric response to anions, and that achieving practical sensing sensitivity requires multivalent presentation of the quinolinium fluorophore [1]. For researchers developing anion sensors, this quantitative finding indicates that 6-methoxy-1-methylquinolinium is an appropriate negative control or baseline fluorophore, but not a standalone sensor; procurement should prioritize the monomer for fundamental photophysical characterization or as a building block for higher-order architectures, not for direct analytical applications requiring high sensitivity [1].

Fluorescent Sensors Anion Detection Fluorescence Quenching Quinolinium Fluorophores

Photochemical Behavior: Quinolinium Derivatives Including 1-Methylquinolinium Exhibit Direct UV Photolysis at 365 nm Distinguishing Them from Picolinium and Acridinium Redox Probes

In a comparative evaluation of picolinium-, quinolinium-, and acridinium-derived redox probes, quinolinium derivatives (which include the 1-methylquinolinium scaffold) were serendipitously discovered to undergo efficient photolysis by direct UV irradiation at 365 nm, in contrast to picolinium and acridinium analogs that required photoinduced electron transfer (PET) conditions with an exogenous electron donor (N-alkyl carbazole) at 366 nm to achieve activation [1]. This finding establishes that quinolinium-based probes can function as a fully water-soluble, light-sensitive class that does not require a donor-acceptor dyad architecture or the addition of sacrificial electron donors to trigger payload release [1]. For researchers designing light-triggered release systems, this differentiation means that 1-methylquinolinium and its derivatives offer simplified formulation (single-component probe versus multi-component donor-acceptor system), compatibility with aqueous environments, and potentially reduced off-target effects due to elimination of the exogenous donor component [1].

Photochemistry Photoinduced Electron Transfer Redox Probes Drug Delivery

Antimicrobial Activity: Styryl Quinolinium Derivatives Derived from 1-Methylquinolinium Scaffold Exhibit Gram-Selective MIC Values and Synergistic Enhancement with Ampicillin

A rationally designed panel of ten styryl quinolinium derivatives—all derived from the 1-methylquinolinium scaffold with variation in electron acceptors, electron donors, and counter anions—was evaluated for antibacterial activity [1]. Among these ten compounds, six exhibited bactericidal effects against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 2.4 to 37.5 μg/mL [1]. Two compounds, DA-DMQ1,4-T and DA-DMQ1,4-TMS, demonstrated activity against Gram-negative bacteria with MICs of 18.75-75 μg/mL [1]. Furthermore, co-administration of quinolinium compounds (1.17-9.36 μg/mL) with ampicillin (0.02-2.34 μg/mL) produced synergistic bactericidal effects on both Gram-positive and Gram-negative bacteria [1]. This class-level evidence demonstrates that the 1-methylquinolinium core is a productive starting point for antimicrobial development, with structure-activity relationships indicating that electron-withdrawing acceptor groups enhance bactericidal activity across diverse species [1]. For researchers in antimicrobial discovery, this data supports procurement of 1-methylquinolinium salts as validated synthetic intermediates for generating styryl derivatives with predictable Gram-selectivity and ampicillin synergy profiles [1].

Antimicrobial Agents Quinolinium Salts Antibacterial MIC

1-Methylquinolinium: Evidence-Based Application Scenarios for Scientific Procurement


Organic Synthesis: Exploiting Steric Activation for C2-Selective Nucleophilic Functionalization

Procure 1-methylquinolinium salts as starting materials for synthesizing 8-substituted derivatives (particularly 8-tert-butyl-1-methylquinolinium) to achieve sterically driven C2-activation. The evidence from Iwai et al. demonstrates that bulky 8-substituents induce framework distortion and dearomatization specifically when paired with the 1-methyl group, enabling efficient nucleophilic addition at the C2 position—a reactivity profile not accessible with N-ethyl or N-benzyl analogs [1]. This scenario is relevant for synthetic chemists developing novel quinoline-based functional materials or heterocyclic building blocks requiring regioselective C2-functionalization without electronic perturbation of the ring.

Photochemistry and Light-Triggered Release Systems: Water-Soluble Single-Component Probes

Utilize 1-methylquinolinium salts as foundational scaffolds for developing fully water-soluble, light-sensitive probes that undergo direct photolysis at 365 nm without requiring exogenous electron donors. As demonstrated by Bényei, quinolinium-based probes achieve activation via direct UV photolysis, in contrast to picolinium and acridinium systems that require donor-acceptor dyad architectures with N-alkyl carbazole as electron donor [1]. This enables simplified, single-component formulations for applications in photoactivated drug delivery, microfluidic droplet control, or surface-immobilized release systems where elimination of a co-administered donor reduces experimental complexity and potential off-target effects.

Fluorescence Sensing Research: Baseline Fluorophore and Building Block for Multivalent Architectures

Procure 6-methoxy-1-methylquinolinium (the monomeric fluorophore) for use as a baseline reference compound in anion sensing studies or as a building block for constructing multivalent sensor architectures. Amendola et al. demonstrated that the monomer exhibits measurable but weak anion-induced fluorescence quenching, while the tripodal derivative bearing three quinolinium units achieves 'orders of magnitude' greater sensitivity [1]. This evidence positions the monomer as an appropriate negative control or starting material for synthesizing higher-order sensors, but not as a standalone analytical probe. Researchers developing anion sensors should procure this compound for fundamental photophysical characterization and comparative benchmarking.

Antimicrobial Discovery: Styryl Derivatization for Gram-Positive Targeting and Antibiotic Synergy

Procure 1-methylquinolinium iodide or chloride salts as synthetic intermediates for preparing styryl quinolinium derivatives with antibacterial activity. Evidence from Kim et al. demonstrates that six styryl quinolinium compounds derived from this scaffold exhibit MICs of 2.4-37.5 μg/mL against Gram-positive bacteria, with two specific compounds (DA-DMQ1,4-T and DA-DMQ1,4-TMS) showing broader Gram-negative activity (18.75-75 μg/mL) [1]. Importantly, co-administration with ampicillin yields synergistic effects, suggesting that 1-methylquinolinium-derived antimicrobials may be particularly valuable as adjuvant agents in combination therapy contexts. This scenario is relevant for medicinal chemistry programs targeting novel antibacterial agents with validated core scaffolds.

Technical Documentation Hub

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